2-S-Cysteinyldopa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

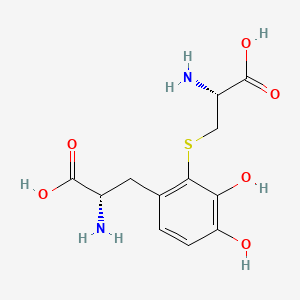

2-S-cysteinyl-DOPA is an L-tyrosine derivative that is L-DOPA in which the hydrogen at position 2 on the phenyl ring is replaced by a cysteinyl group. Found in the urine of patients with melanoma. It has a role as a human urinary metabolite. It is a member of catechols, a S-organyl-L-cysteine, a L-tyrosine derivative, an aryl sulfide, an amino dicarboxylic acid, a diamine and a S-conjugate. It derives from a L-dopa.

2-S-Cysteinyl-dopa belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 2-S-Cysteinyl-dopa can be biosynthesized from L-dopa.

Aplicaciones Científicas De Investigación

Biochemical Properties

2-S-Cysteinyldopa is an isomer of cysteinyldopa, which is produced during the metabolism of L-DOPA and cysteine. Its formation occurs through non-enzymatic reactions involving dopaquinone, a key intermediate in melanin biosynthesis. The stability and reactivity of this compound are influenced by factors such as pH and the presence of thiol groups, which play a crucial role in its binding mechanisms and subsequent transformations into other cysteinyldopa isomers .

2.1. Melanoma Biomarker

This compound has been investigated as a biomarker for melanoma, particularly in monitoring disease progression and treatment response. In a study involving patients with advanced melanoma, the urinary excretion of this compound was measured alongside other metabolites. The findings indicated that while 5-S-cysteinyldopa was more prevalent, the presence of this compound could still provide valuable insights into patient status .

- Table 1: Cysteinyldopa Isomer Levels in Melanoma Patients

| Isomer | Percentage in Urine (%) | Percentage in Tissues (%) |

|---|---|---|

| 5-S-Cysteinyldopa | 80.26 ± 4.66 | 80.34 ± 1.75 |

| This compound | 9.39 ± 1.64 | 11.06 ± 1.91 |

| Other Isomers | Varies | Varies |

2.2. Diagnostic Accuracy

Recent studies have demonstrated that combining measurements of this compound with other biomarkers can improve diagnostic accuracy for melanoma. For instance, when used alongside IL-8 and melanoma inhibitory activity (MIA), the detection rates for various stages of melanoma significantly increased .

3.1. Skin Lightening Agents

The role of thiol compounds, including cysteinyldopas, in inhibiting melanin synthesis has been explored for potential skin lightening applications. Research indicates that compounds like this compound may inhibit tyrosinase activity, a critical enzyme in melanin production, thus offering therapeutic avenues for hyperpigmentation disorders .

3.2. Drug Development

The unique properties of this compound make it a candidate for drug formulation aimed at targeting melanogenic pathways in conditions such as melanoma or other skin disorders characterized by excessive pigmentation.

Case Studies and Research Findings

A series of clinical studies have highlighted the utility of measuring cysteinyldopa levels in urine as part of routine monitoring for patients undergoing treatment for melanoma:

- In one study involving 92 patients with stage III or IV melanoma, elevated levels of urinary cysteinyldopa correlated with disease progression and treatment response .

- Another study emphasized the importance of measuring both 5-S-cysteinyldopa and its isomers to provide a comprehensive overview of patient health status during therapy .

Propiedades

Número CAS |

25565-17-7 |

|---|---|

Fórmula molecular |

C12H16N2O6S |

Peso molecular |

316.33 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[2-[(2R)-2-amino-2-carboxyethyl]sulfanyl-3,4-dihydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C12H16N2O6S/c13-6(11(17)18)3-5-1-2-8(15)9(16)10(5)21-4-7(14)12(19)20/h1-2,6-7,15-16H,3-4,13-14H2,(H,17,18)(H,19,20)/t6-,7-/m0/s1 |

Clave InChI |

IAGPESOLVJAEAG-BQBZGAKWSA-N |

SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)SCC(C(=O)O)N)O)O |

SMILES isomérico |

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N)O)O |

SMILES canónico |

C1=CC(=C(C(=C1CC(C(=O)O)N)SCC(C(=O)O)N)O)O |

Key on ui other cas no. |

25565-17-7 |

Sinónimos |

2-S-cysteinyldopa |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.